molecular formula C27H28N2O4 B1225349 4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide

4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide

Cat. No. B1225349
M. Wt: 444.5 g/mol
InChI Key: VLSCYHLDGQJLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Anticancer Activity

4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide derivatives have been studied for their potential in anticancer therapy. For instance, compounds with similar structures have demonstrated moderate to good anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies typically involve MTT assays to evaluate the efficacy of the compounds against cancer cells (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Synthesis in Medicinal Chemistry

The compound's derivatives are often synthesized for use in medicinal chemistry. For example, the synthesis of Gefitinib, a cancer treatment drug, involves intermediate compounds that are structurally similar to 4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide. These synthesis processes are crucial in the development of new pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).

Chemical Reactions and Products

The compound also plays a role in various chemical reactions, contributing to the understanding of reaction mechanisms. For instance, its derivatives have been used to study abnormal products in Bischler–Napieralski isoquinoline synthesis, providing insights into the reaction pathways and mechanisms (Doi, Shirai, & Sato, 1997).

Inhibition of Nitric Oxide Production

Some benzamide derivatives, structurally related to 4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide, have been found to inhibit nitric oxide production in microglia cells. This finding suggests potential applications in neuroinflammation and neurodegenerative diseases (Kim, Lee, Kim, Ha, Kim, & Lee, 2009).

Corrosion Inhibition

In the field of materials science, similar compounds have been investigated for their role as corrosion inhibitors. For example, certain N-Phenyl-benzamide derivatives, related in structure, have been shown to inhibit corrosion in metals, highlighting their potential in industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

properties

Product Name

4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

4-methoxy-N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]benzamide

InChI

InChI=1S/C27H28N2O4/c1-32-23-13-5-19(6-14-23)25(30)28-21-9-7-20(8-10-21)27(17-3-4-18-27)26(31)29-22-11-15-24(33-2)16-12-22/h5-16H,3-4,17-18H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

VLSCYHLDGQJLAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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